Iopamidol Impurity E

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

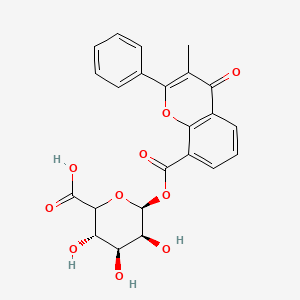

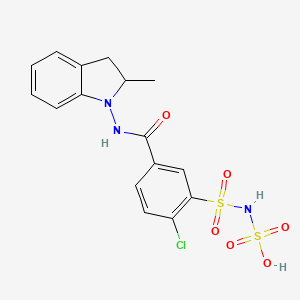

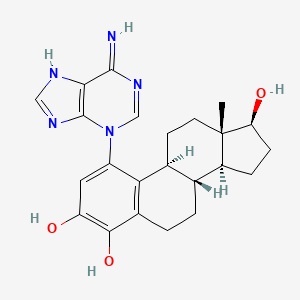

Iopamidol Impurity E is an impurity of Iopamidol . Iopamidol is a contrast agent developed by Bracco with nonionic, low-osmolar properties .

Synthesis Analysis

A commercial scale synthesis of ultra-pure Iopamidol has been achieved using a simple protocol employing with a total of 9 steps and easily isolatable intermediates . The key intermediate (S)-1-(((3,5-bis-(chlorocarbonyl)-2,4,6-triiodophenyl)amino)-1-oxopropan-2-yl acetate has been synthesized with high purity .Molecular Structure Analysis

Three crystal forms of iopamidol have been elucidated: an anhydrous, a monohydrate, and a pentahydrate form. These forms showed the occurrence of different conformations, atropisomeric in nature . The molecular structure of Iopamidol was calculated by the B3LYP density functional model with the LANL2DZ basis set .Chemical Reactions Analysis

The three crystal forms of iopamidol have been investigated by means of DSC, variable temperature X-ray powder diffraction, and Raman spectroscopy . This study enabled us to highlight the thermal-induced transformations, leading to the discovery of new crystal forms .Physical And Chemical Properties Analysis

Iopamidol forms anhydrous and monohydrate crystals, characterized by differential thermal analyses, x-ray diffraction patterns, and solubility patterns . .Applications De Recherche Scientifique

MRI and CT Diagnostic Applications : Iopamidol, a common contrast medium for diagnostic CT, has properties that make it potentially useful for MRI applications. It can induce a T2-shortening effect on water signal in MRI, which could be useful for combined MRI and CT studies (Aime et al., 2005).

Purification and Separation Methods : Advances in preparative high-performance liquid chromatography have been made for the purification of high-purity iopamidol. This research is crucial for producing iopamidol with lower impurity levels and higher recovery rates, enhancing its application in medical imaging (Huajun Li & Qian Chen, 2018).

pH Mapping in Medical Imaging : Iopamidol has been utilized for pH mapping in kidneys, which is significant for diagnostic imaging. It provides accurate pH measurements, which can be valuable in identifying and understanding various physiological and pathological conditions (Longo et al., 2011).

Environmental Impact and Treatment : Studies have explored the environmental impact of iopamidol, particularly its transformation during water treatment processes. Understanding the behavior of iopamidol in water treatment is crucial for assessing its environmental impact and developing strategies to mitigate potential risks (Mian Li et al., 2021).

Degradation and Remediation Strategies : Research into the degradation of iopamidol in various environmental conditions, like under UV and visible light treatment, offers insights into remediation strategies for halogenated organic compounds in water resources (Cen Zhao et al., 2014).

Impact on Disinfection By-Products : Studies have shown that iopamidol, as an iodinated X-ray contrast medium, can contribute to the formation of toxic iodinated disinfection by-products in water, raising concerns about water safety and treatment methods (Stephen E. Duirk et al., 2011).

Safety And Hazards

Iopamidol impurity A is used in laboratory chemicals and synthesis of substances . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

Numéro CAS |

60166-92-9 |

|---|---|

Nom du produit |

Iopamidol Impurity E |

Formule moléculaire |

C19H24I3N3O9 |

Poids moléculaire |

819.13 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

5-[[(2S)-2-(Acetyloxy)-1-oxopropyl]amino]-N,N’-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

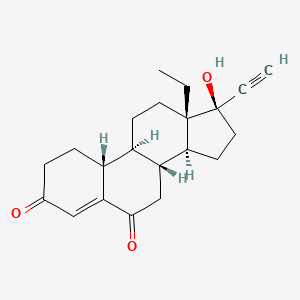

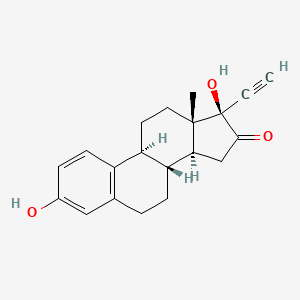

![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-cyclohexyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B601991.png)